molecular formula C14H16Br2N2O B1460494 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone CAS No. 21237-84-3

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Cat. No.: B1460494
CAS No.: 21237-84-3
M. Wt: 388.1 g/mol
InChI Key: KOZPRTSDKAZDSN-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is systematically identified through multiple chemical classification systems and databases. The compound carries the Chemical Abstracts Service registry number 21237-84-3, which serves as its unique identifier in chemical literature and commercial applications. The systematic chemical name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of functional groups and substituents within the molecular framework.

The molecular formula C14H16Br2N2O establishes the compound's elemental composition, revealing the presence of fourteen carbon atoms, sixteen hydrogen atoms, two bromine atoms, two nitrogen atoms, and one oxygen atom. This formulation corresponds to a molecular weight of 388.1 grams per mole, positioning it within the medium-molecular-weight range typical of pharmaceutical intermediates and bioactive compounds. The PubChem Compound Identifier number 129318363 provides additional database reference for structural and property information.

Alternative nomenclature systems describe this compound as 2(1H)-Quinazolinone, 6,8-dibromo-3-cyclohexyl-3,4-dihydro-, reflecting the core quinazolinone structure with specific substitution patterns. The compound is also referenced in pharmaceutical literature as Bromhexine Related Compound 4, indicating its structural relationship to established therapeutic agents. Commercial suppliers utilize various catalog systems, with product codes such as MM0065.05 and CP-B62008 facilitating procurement for research applications.

Property Value Reference
Molecular Formula C14H16Br2N2O
Molecular Weight 388.1 g/mol
Chemical Abstracts Service Number 21237-84-3
PubChem Compound Identifier 129318363
Simplified Molecular Input Line Entry System C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O

Historical Context and Research Significance

The development and investigation of this compound emerged from broader research initiatives focusing on quinazolinone derivatives and their biological activities. Quinazolinone compounds have maintained significant research interest since the mid-20th century due to their diverse pharmacological properties and structural versatility. The specific introduction of bromine substituents at the 6 and 8 positions represents a strategic modification aimed at enhancing biological activity and modifying physicochemical properties.

Research significance of this compound has been demonstrated through multiple investigational studies examining its potential therapeutic applications. A notable study published in 2013 evaluated three novel series of 6,8-dibromo-4(3H)quinazolinone derivatives for antitumor activity against human breast carcinoma cell lines. The research revealed that several compounds within this structural class exhibited powerful cytotoxic effects against MCF-7 cells, with some derivatives demonstrating exceptionally low half-maximal inhibitory concentration values compared to established chemotherapeutic agents.

The compound's research trajectory has been further supported by its classification as a reference standard in pharmaceutical development, particularly in relation to bromhexine-related compounds. This designation underscores its importance in drug development processes and quality control applications within the pharmaceutical industry. Contemporary research efforts continue to explore structure-activity relationships within this compound class, seeking to optimize biological activity while maintaining favorable physicochemical properties.

Recent synthetic methodology developments have expanded access to this compound and related derivatives, facilitating broader research applications. The availability of standardized synthetic protocols has enabled researchers to investigate various substitution patterns and evaluate their impact on biological activity. Current research directions include exploration of the compound's mechanism of action, optimization of synthetic approaches, and development of more potent derivatives for specific therapeutic applications.

Structural Peculiarities and Functional Group Analysis

The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical and biological properties. The compound is constructed around a quinazolinone core, which consists of a fused benzene and pyrimidine ring system with a ketone functionality at the 2-position. This heterocyclic framework provides a rigid aromatic scaffold that serves as the foundation for additional functional group attachments.

The bromine substituents positioned at the 6 and 8 positions of the quinazoline ring system represent critical structural elements that significantly influence the compound's reactivity and biological activity profile. These halogen atoms introduce electron-withdrawing effects that modify the electronic distribution throughout the aromatic system. The strategic placement of bromine atoms at these specific positions creates an asymmetric substitution pattern that can influence molecular recognition processes and protein binding interactions.

The cyclohexyl group attached at the 3-position introduces a saturated aliphatic component to the otherwise aromatic structure. This six-membered ring adopts chair conformations in solution, providing conformational flexibility that may be important for biological target recognition. The cyclohexyl substituent also contributes significantly to the compound's lipophilicity, potentially enhancing membrane permeability and tissue distribution characteristics.

The 3,4-dihydro designation indicates partial saturation of the quinazoline ring system, specifically at the 3 and 4 positions. This structural feature creates a non-aromatic region within the otherwise conjugated system, which may influence the compound's chemical stability and reactivity patterns. The presence of both aromatic and non-aromatic regions within the same molecule creates opportunities for diverse chemical interactions and binding modes.

Structural Feature Chemical Significance Impact on Properties
Quinazolinone Core Provides rigid aromatic scaffold Enhances molecular stability and planarity
6,8-Dibromo Substitution Introduces electron-withdrawing effects Modifies electronic properties and reactivity
3-Cyclohexyl Group Adds lipophilic character Increases membrane permeability potential
3,4-Dihydro Configuration Creates partially saturated system Influences conformational flexibility
2-Ketone Functionality Enables hydrogen bonding interactions Facilitates protein binding capabilities

Computational analysis reveals additional structural insights regarding the compound's three-dimensional conformation and electronic properties. The predicted collision cross section values indicate specific molecular geometries that may be relevant for biological interactions. Density functional theory calculations suggest a predicted density of 1.670 ± 0.06 grams per cubic centimeter, reflecting the influence of the heavy bromine atoms on the compound's physical properties.

The compound's predicted acid dissociation constant value of 12.81 ± 0.20 indicates weak acidic character, primarily attributed to the quinazolinone nitrogen-hydrogen functionality. This property influences the compound's ionization state under physiological conditions and may affect its biological activity and pharmacokinetic behavior. The combination of these structural features creates a unique molecular profile that distinguishes this compound from other quinazolinone derivatives and contributes to its specific research applications.

Properties

IUPAC Name

6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRTSDKAZDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Reactions

Aza-Diels-Alder Reaction:
This method involves the cycloaddition of imines with electron-rich alkenes to form quinazoline skeletons. For quinazolinones with halogen substitutions, such as 6,8-dibromo derivatives, the presence of electron-withdrawing bromine atoms can influence the regioselectivity and reactivity. Typically, anilines and glyoxal derivatives are condensed to form imines, which undergo cycloaddition catalyzed by Lewis acids like CuBr2 under reflux in toluene for about 24 hours. This approach allows installation of the quinazoline core with controlled substitution patterns, which can be adapted for cyclohexyl substitution at position 3 through appropriate starting materials.

Aza-Wittig Reaction:
Widely used for synthesizing N-heterocycles, this reaction involves the formation of iminophosphorane intermediates from azides and triphenylphosphine, which then cyclize intramolecularly to form quinazolinones. For 6,8-dibromo-3-cyclohexyl derivatives, aromatic isocyanates bearing bromine substituents can be reacted with iminophosphoranes derived from cyclohexyl amines. The reaction typically proceeds in toluene at reflux for 6–24 hours, yielding quinazolinones with high specificity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and can improve yields. In the synthesis of quinazolinones, microwave heating at temperatures around 100–120°C for 10–20 minutes in solvents like isopropanol/acetic acid mixtures or DMAC has been reported. For example, cyclohexyl-substituted quinazolinones can be synthesized by reacting appropriately substituted amides with triethyl orthoformate and p-toluenesulfonic acid under microwave conditions, followed by precipitation and recrystallization to yield pure products with yields up to 94%.

This method is advantageous for preparing 6,8-dibromo derivatives as it allows rapid formation of the quinazolinone ring system while tolerating bromine substituents and bulky cyclohexyl groups.

Metal-Mediated Reactions

Palladium-Catalyzed Coupling:
Palladium catalysts facilitate C–C and C–N bond formations essential for quinazolinone synthesis. For 6,8-dibromo-3-cyclohexyl derivatives, palladium-catalyzed three-component reactions involving amines, isocyanides, and carbodiimides in toluene with Pd(OAc)2 and Cs2CO3 have been optimized. Reaction conditions typically include mild heating and inert atmosphere to preserve bromine substituents and cyclohexyl moieties.

Copper-Catalyzed Reactions:
Copper catalysts are employed in Ullmann-type N-arylation and oxidative C–H amination, useful for constructing quinazoline frameworks. Copper-catalyzed intramolecular C–N coupling reactions can be adapted to synthesize quinazolinones with halogen substitutions, using CuI or Cu(OAc)2 catalysts, bases like K2CO3, and solvents such as DMSO at temperatures around 90–110°C. These conditions are compatible with brominated substrates and cyclohexyl groups, allowing efficient ring closure and functionalization.

Zinc-Reduced Synthesis:
Zinc-mediated reductions and Barbier-type reactions provide alternative routes for quinazolinone synthesis, especially when sensitive functional groups are present. Zinc can reduce nitro precursors to amines, which then cyclize to quinazolinones. Although less commonly applied to heavily brominated quinazolinones, zinc catalysis offers a mild, cost-effective pathway that can be optimized for 6,8-dibromo-3-cyclohexyl derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents / Catalysts Conditions Advantages Applicability to this compound
Aza-Diels-Alder Reaction Aniline, ethyl glyoxalate, CuBr2 Reflux in toluene, ~24 h High regioselectivity, mild conditions Suitable for brominated substrates, adaptable for cyclohexyl substitution
Aza-Wittig Reaction Azides, triphenylphosphine, aromatic isocyanates Reflux in toluene, 6–24 h Mild, efficient, one-pot possible Compatible with bromine and cyclohexyl groups
Microwave-Assisted Synthesis Amides, triethyl orthoformate, p-TsOH Microwave, 100–120°C, 10–20 min Rapid, high yield, eco-friendly Excellent for rapid synthesis of brominated cyclohexyl quinazolinones
Palladium-Catalyzed Reaction Pd(OAc)2, Cs2CO3, amines, isocyanides Toluene, mild heating Efficient C–C and C–N bond formation Effective for complex quinazolinones with halogen and cyclohexyl groups
Copper-Catalyzed Reaction CuI or Cu(OAc)2, K2CO3, DMSO 90–110°C, aerobic conditions Cost-effective, versatile Suitable for halogenated substrates, enables intramolecular cyclization
Zinc-Reduced Synthesis Zn, acidic medium Ambient to mild heating Mild, low toxicity Potential for precursor reduction, less common for dibromo derivatives

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinazolinone ring to a more saturated form.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit potent anticancer properties. Specifically, 6,8-dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported its effectiveness against a range of bacterial strains, indicating that it could serve as a basis for developing new antibiotics or antimicrobial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Pharmacological Research

Neuroprotective Effects
Recent investigations into the neuroprotective properties of quinazolinone derivatives have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been documented .

Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties. Experimental models have shown a reduction in pain responses, indicating its potential use in pain management therapies .

Material Science

Polymeric Applications
In material science, this compound is being explored as a building block for polymer synthesis. Its bromine substituents can facilitate cross-linking reactions, leading to the development of novel polymeric materials with enhanced thermal and mechanical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available substrates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of proliferation in various cancer cell lines.
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
Study 3Neuroprotective EffectsModulated neurotransmitter levels; reduced oxidative stress in neuronal cells.
Study 4Analgesic ActivitySignificant reduction in pain responses in experimental models.
Study 5Polymer SynthesisUtilized as a cross-linking agent to enhance polymer properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and a cyclohexyl group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference ID
This compound Br (C6, C8), cyclohexyl (C3) 388.10 Anti-inflammatory, analgesic Solid-phase synthesis
6-Bromo-2,3-disubstituted-4(3H)-quinazolinone Br (C6), variable groups at C2 and C3 ~350–400 Antiviral, cytotoxic (e.g., against HIV-1) Solution-phase cyclization
6,7-Dimethoxy-4-methyl-3-phenyl-3,4-dihydro-2(1H)-quinazolinone OMe (C6, C7), methyl (C4), phenyl (C3) ~310 MAO-B inhibition (IC₅₀: 0.269 µM) Reductive cyclization with NaBH₄
6,8-Dichloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone Cl (C6, C8), Cl-substituted phenyl (C2), OH (C3) 376.00 Uricosuric (potential for gout therapy) Multi-step halogenation
3-Methyl-3,4-dihydroquinazolin-2(1H)-one (MAO inhibitors) Methyl (C3), variable groups at C6 (e.g., Cl, OMe) ~200–300 MAO-B inhibition (IC₅₀ < 1 µM) N1/C6 substitution strategies

Key Comparative Insights

Substituent Effects on Bioactivity Bromine vs. Cyclohexyl Group: The bulky cyclohexyl substituent at C3 distinguishes the target compound from 3-phenyl or 3-methyl analogs (e.g., MAO inhibitors), likely reducing off-target interactions but limiting solubility .

Pharmacological Profiles Anti-inflammatory Activity: The target compound outperforms simpler quinazolinones (e.g., 3-methyl derivatives) in reducing inflammation, likely due to bromine’s stabilization of radical intermediates and the cyclohexyl group’s modulation of COX-2 binding . MAO Inhibition: In contrast, 6,7-dimethoxy-4-methyl-3-phenyl analogs exhibit potent MAO-B inhibition (IC₅₀: 0.269 µM), attributed to methoxy groups enhancing hydrogen bonding with the enzyme’s active site .

Synthetic Accessibility The target compound’s solid-phase synthesis route allows for rapid diversification of substituents, unlike solution-phase methods used for 6-bromo-2,3-disubstituted derivatives .

Notes

  • Structural-Activity Relationships (SAR) : Position 6 and 8 halogens (Br/Cl) are critical for antiviral and anti-inflammatory activities, while C3 substituents (cyclohexyl vs. aryl) dictate target selectivity .
  • Regulatory Status : The compound is recognized as a reference standard (Product Code MM0065.05) by LGC Quality, underscoring its importance in pharmaceutical analysis .
  • Unresolved Challenges: Limited data exist on its pharmacokinetics and toxicity compared to well-studied MAO inhibitors like selegiline analogs .

Biological Activity

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16Br2N2O
  • Molecular Weight : 388.10 g/mol
  • CAS Number : 21237-84-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. These methods yield various derivatives which can be evaluated for biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated the cytotoxic effects of several 6,8-dibromo derivatives against human breast carcinoma cell lines (MCF-7). The findings are summarized in the table below:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 0.5 µg/mL)
XIIIb1.7Significantly more potent
IX1.8Significantly more potent
XIVd5.4More potent
XIVb6.84More potent
XIVe10.8Comparable
XIIIa13.9Comparable
XIVc15.7Comparable
XVc29.6Less potent
XIVa-Not tested

These compounds showed significant cytotoxic effects with IC50 values much lower than that of doxorubicin, indicating their potential as effective chemotherapeutic agents .

The mechanism by which these compounds exert their antitumor effects is thought to involve the inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and repair. The inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

  • Case Study on MCF-7 Cells : In a controlled study involving MCF-7 cells, treatment with compound XIIIb resulted in a marked decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .
  • Topoisomerase Inhibition : Another study focused on the topoisomerase II inhibitory activity of related quinazolinone derivatives found that these compounds could induce G2/M phase arrest in cancer cell lines, further validating their role as antitumor agents .

Q & A

Q. How can analytical methods resolve batch-to-batch variability in impurity profiles?

  • Methodological Answer :
  • HPLC : C18 column (ACN/0.1% TFA gradient) detects impurities like 6-bromo analogs (RT = 12.3 min vs. 14.1 min for target) .
  • LC-MS/MS : Quantifies trace debrominated byproducts (<0.1% w/w) via MRM transitions (m/z 324 → 276) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 2
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6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.